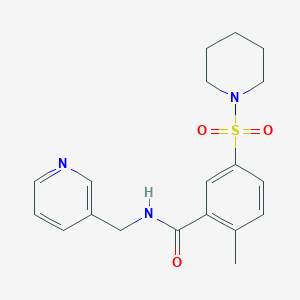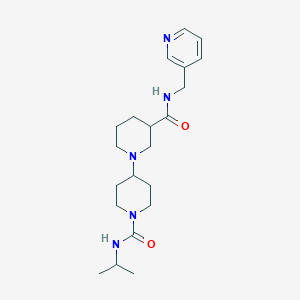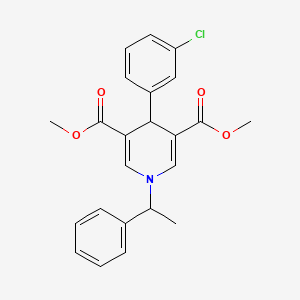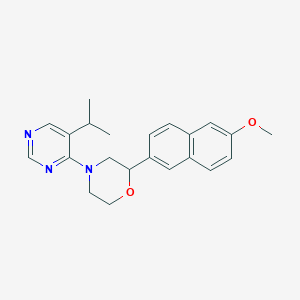![molecular formula C20H25N5O B5298444 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide](/img/structure/B5298444.png)
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a benzamide derivative and is also known as ABT-702. It has been extensively studied for its mechanism of action and its biochemical and physiological effects.
作用機序
The mechanism of action of ABT-702 involves the inhibition of adenosine kinase, which is responsible for the metabolism of adenosine. Adenosine kinase catalyzes the phosphorylation of adenosine to form adenosine monophosphate (AMP). By inhibiting adenosine kinase, ABT-702 can increase the levels of adenosine in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
ABT-702 has been shown to have various biochemical and physiological effects. It can increase the levels of adenosine in the body, leading to vasodilation, anti-inflammatory effects, and immunomodulatory effects. ABT-702 has also been shown to have anticonvulsant effects and can protect against ischemic brain injury. Additionally, ABT-702 has been shown to have anticancer effects by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the advantages of using ABT-702 in lab experiments is its specificity for adenosine kinase. It can selectively inhibit adenosine kinase without affecting other enzymes involved in adenosine metabolism. However, one of the limitations of using ABT-702 is its potential toxicity. It can cause liver damage and other adverse effects at high doses.
将来の方向性
There are several future directions for the research on ABT-702. One of the directions is to explore its potential applications in the treatment of various diseases, including cancer, epilepsy, and ischemic brain injury. Another direction is to develop more potent and selective inhibitors of adenosine kinase. Additionally, the safety and toxicity of ABT-702 need to be further studied to determine its potential for clinical use.
Conclusion:
In conclusion, ABT-702 is a benzamide derivative that has gained significant attention in the scientific community due to its potential applications in biomedical research. It can selectively inhibit adenosine kinase, leading to various biochemical and physiological effects. ABT-702 has several advantages and limitations for lab experiments, and there are several future directions for its research. Overall, ABT-702 has the potential to be a valuable tool in biomedical research and may have applications in the treatment of various diseases.
合成法
The synthesis of ABT-702 involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-(1H-imidazol-1-yl)butylamine in the presence of benzoyl chloride. The reaction yields 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide as the final product. The purity and yield of the product can be improved by using different reaction conditions and purification methods.
科学的研究の応用
ABT-702 has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the enzyme adenosine kinase, which is involved in the metabolism of adenosine. Adenosine is a signaling molecule that plays a crucial role in various physiological processes, including inflammation, immune response, and cardiovascular function. By inhibiting adenosine kinase, ABT-702 can increase the levels of adenosine in the body, leading to various physiological effects.
特性
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(3-imidazol-1-ylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-12-17(3)25(23-15)13-18-4-6-19(7-5-18)20(26)22-9-8-16(2)24-11-10-21-14-24/h4-7,10-12,14,16H,8-9,13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYCCYLSAROCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NCCC(C)N3C=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)butyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5298361.png)

![N-1,3-benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5298369.png)

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]acetamide](/img/structure/B5298388.png)
![N-(2-methoxyphenyl)-2-[(2,2,3,3-tetrafluoropropanoyl)amino]benzamide](/img/structure/B5298390.png)
![1-acetyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5298395.png)
amine dihydrochloride](/img/structure/B5298396.png)

![N,N-diethyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B5298433.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5298436.png)


![N-[3-(dimethylamino)propyl]-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5298461.png)